molecular formula C4H9ClFNO2 B1432144 Methyl 3-amino-2-fluoropropanoate hydrochloride CAS No. 110501-26-3

Methyl 3-amino-2-fluoropropanoate hydrochloride

Cat. No. B1432144
M. Wt: 157.57 g/mol
InChI Key: PEPPPSUJKNPBDA-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2-fluoropropanoate hydrochloride” is a chemical compound with the IUPAC name “methyl (S)-3-amino-2-fluoropropanoate hydrochloride”. It has a molecular weight of 157.57 .


Molecular Structure Analysis

The InChI code for “Methyl 3-amino-2-fluoropropanoate hydrochloride” is 1S/C4H8FNO2.ClH/c1-8-4(7)3(5)2-6;/h3H,2,6H2,1H3;1H/t3-;/m0./s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 3-amino-2-fluoropropanoate hydrochloride” is a powder that is stored at room temperature .

Safety And Hazards

“Methyl 3-amino-2-fluoropropanoate hydrochloride” is labeled with the GHS07 pictogram. It has the signal word “Warning” and the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The safety data sheet provides more detailed safety information .

properties

IUPAC Name

methyl 3-amino-2-fluoropropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(5)2-6;/h3H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPPPSUJKNPBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-fluoropropanoate hydrochloride

Synthesis routes and methods

Procedure details

Dry methanol (5.3 mL) was cooled to −15° C. on an ice bath and thionyl chloride (2.5 mL) was added dropwise maintaining the temperature below 5° C. To this cold solution was added (RS)-3-amino-2-fluoropropionic acid (0.27 g, 2.52 mmol) and stirring was continued until a homogeneous solution was obtained. The ice bath was removed and stirring was continued for 17 hours at room temperature. The solution was concentrated in vacuo and further co-evaporated three times with dry methanol. The residue was filtered off, washed with DCM and dried to afford 0.13 g (33%) of 3-amino-2-fluoropropionic acid methyl ester hydrochloride as a solid.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step Two
Quantity
5.3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-2-fluoropropanoate hydrochloride
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Methyl 3-amino-2-fluoropropanoate hydrochloride
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Methyl 3-amino-2-fluoropropanoate hydrochloride
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Methyl 3-amino-2-fluoropropanoate hydrochloride
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Methyl 3-amino-2-fluoropropanoate hydrochloride
Reactant of Route 6
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Methyl 3-amino-2-fluoropropanoate hydrochloride

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